
3-(3,4-Dimethoxybenzylidene)phthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxybenzylidene)phthalide, commonly known as DMP, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a derivative of phthalic anhydride and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
DMP has been extensively studied for its various applications in scientific research. One of the main applications of DMP is in the field of cancer research. Studies have shown that DMP has potent anticancer properties and can induce apoptosis in cancer cells. DMP has also been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties.
Mechanism of Action
The mechanism of action of DMP is not fully understood. However, studies have suggested that DMP may induce apoptosis in cancer cells by activating the caspase cascade. DMP has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
DMP has been found to exhibit a range of biochemical and physiological effects. Studies have shown that DMP can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. DMP has also been found to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMP in lab experiments is its potent anticancer properties. DMP has been found to be effective against a wide range of cancer cell lines. However, one of the limitations of using DMP in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the study of DMP. One area of research is the development of more efficient synthesis methods for DMP. Another area of research is the elucidation of the mechanism of action of DMP. Further studies are also needed to explore the potential applications of DMP in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, DMP is a chemical compound that has been widely studied for its various applications in scientific research. The synthesis of DMP involves the reaction between phthalic anhydride and 3,4-dimethoxybenzaldehyde. DMP has been found to exhibit potent anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Although there are some limitations to using DMP in lab experiments, there are several future directions for the study of this compound.
Synthesis Methods
The synthesis of DMP involves the reaction between phthalic anhydride and 3,4-dimethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst such as piperidine or pyridine. The resulting product is then purified through recrystallization to obtain pure DMP.
properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-14-8-7-11(10-16(14)20-2)9-15-12-5-3-4-6-13(12)17(18)21-15/h3-10H,1-2H3/b15-9- |
InChI Key |
RPYYTHUJKJTHOE-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



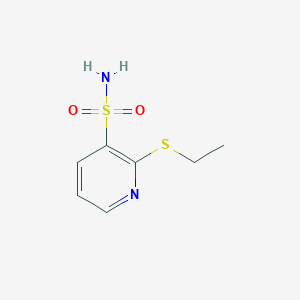
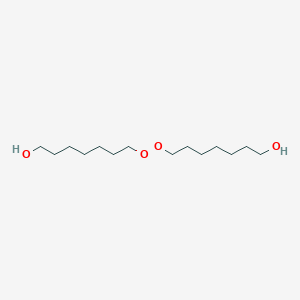
![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)
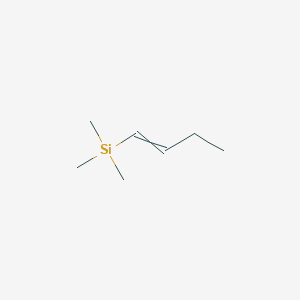
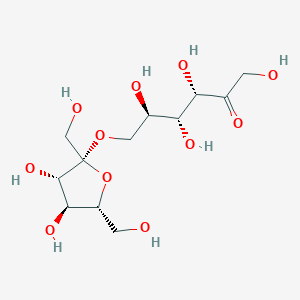
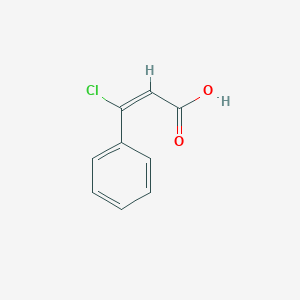

![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)